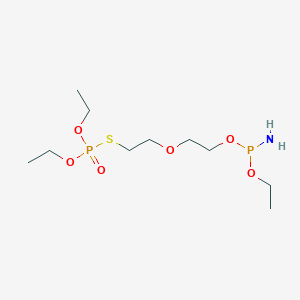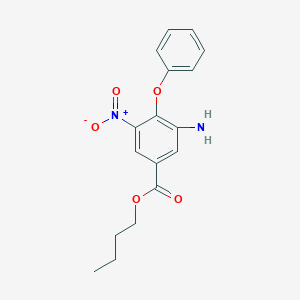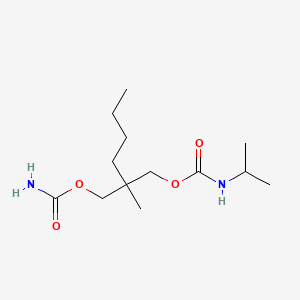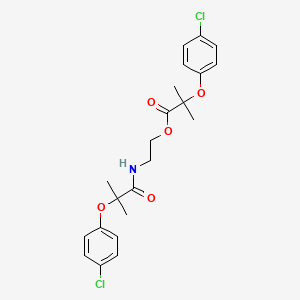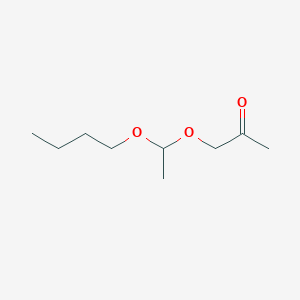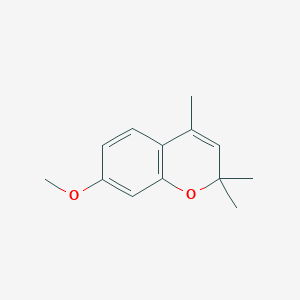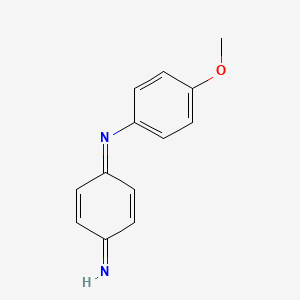
(3E)-3-Propyl-3-hepten-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-Propyl-3-hepten-2-one: is an organic compound characterized by its unique structure, which includes a heptenone backbone with a propyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-Propyl-3-hepten-2-one typically involves the aldol condensation of propanal with heptanal, followed by dehydration to form the desired enone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions: (3E)-3-Propyl-3-hepten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to saturated ketones or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the enone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted enones or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: (3E)-3-Propyl-3-hepten-2-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with enzymes and other biomolecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3E)-3-Propyl-3-hepten-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The enone group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone, leading to various biological effects. The pathways involved may include modulation of enzyme activity or alteration of cellular signaling processes.
Comparación Con Compuestos Similares
- (3E)-3-Butyl-3-hepten-2-one
- (3E)-3-Pentyl-3-hepten-2-one
- (3E)-3-Hexyl-3-hepten-2-one
Uniqueness: (3E)-3-Propyl-3-hepten-2-one is unique due to its specific propyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, biological activity, and applications in various fields.
Propiedades
Número CAS |
32064-69-0 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
3-propylhept-3-en-2-one |
InChI |
InChI=1S/C10H18O/c1-4-6-8-10(7-5-2)9(3)11/h8H,4-7H2,1-3H3 |
Clave InChI |
AUXPFOMJVMFAIF-UHFFFAOYSA-N |
SMILES canónico |
CCCC=C(CCC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


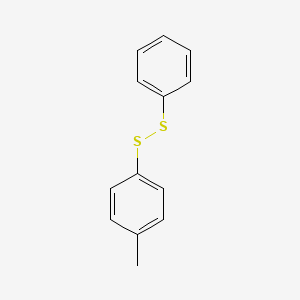
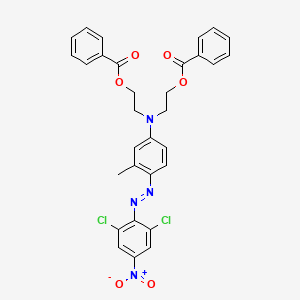
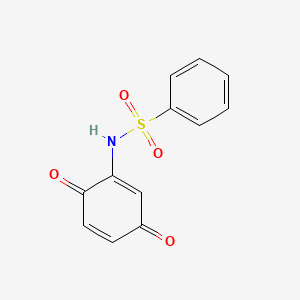
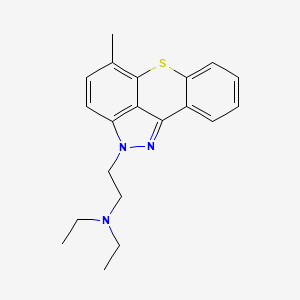
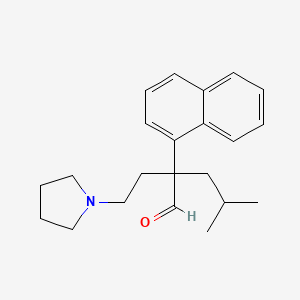
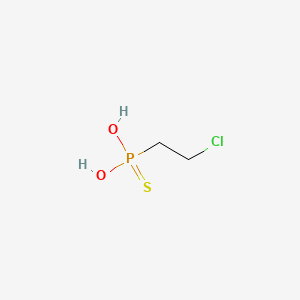
![Trimethyl[(triphenylmethyl)peroxy]silane](/img/structure/B14693103.png)
